2-Methoxy-7,8-dihydroquinolin-6(5H)-one
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Overview
Description
2-Methoxy-7,8-dihydroquinolin-6(5H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a methoxy group at the second position and a dihydroquinolinone structure. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one typically involves a multi-step process. One common method includes the use of Mannich salts derived from acetophenones as a Michael acceptor in the reaction with cyclohexane-1,4-dione monoethylene acetal. This reaction yields 1,5-dicarbonyl compounds, which are then treated with ammonium acetate to produce the desired quinolinone structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications. The simplicity and applicability of the synthetic route to various functional group-containing substrates make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-7,8-dihydroquinolin-6(5H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism by which 2-Methoxy-7,8-dihydroquinolin-6(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to interact with cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This interaction can lead to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aryl-7,8-dihydroquinolin-6(5H)-ones: These compounds share a similar quinoline structure but differ in the substituents at the second position.
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Although not a quinoline derivative, this compound has similar biological activities and applications.
Uniqueness
2-Methoxy-7,8-dihydroquinolin-6(5H)-one is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-methoxy-7,8-dihydro-5H-quinolin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2,5H,3-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJSQCTECOTCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CC(=O)CC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434094 |
Source
|
Record name | 2-methoxy-7,8-dihydro-5H-quinolin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120686-09-1 |
Source
|
Record name | 7,8-Dihydro-2-methoxy-6(5H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120686-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methoxy-7,8-dihydro-5H-quinolin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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